

An In-depth Technical Guide to FAM-labeled IRS-1 Peptide

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Compound of Interest

Compound Name: IRS-1 Peptide, FAM labeled

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the FAM-labeled Insulin Receptor Substrate-1 (IRS-1) peptide, a critical tool for studying insulin signaling pathways and developing novel therapeutics. We will delve into its biophysical properties, experimental applications, and the underlying signaling mechanisms.

Core Concepts: IRS-1 and FAM Labeling

Insulin Receptor Substrate-1 (IRS-1) is a key intracellular adaptor protein that plays a pivotal role in the insulin and insulin-like growth factor-1 (IGF-1) signaling pathways. Upon insulin binding to its receptor, the receptor's intrinsic tyrosine kinase activity is stimulated, leading to the phosphorylation of multiple tyrosine residues on IRS-1. This phosphorylation creates docking sites for various downstream signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the insulin signal and eliciting a range of metabolic and mitogenic cellular responses. The tyrosine residue at position 612 (in the murine sequence, corresponding to Y989 in the human sequence) is a significant phosphorylation site.^{[1][2][3][4]}

Fluorescein Amidite (FAM) is a widely used fluorescent dye that is covalently attached to peptides and oligonucleotides for detection in various biological assays.^[5] FAM exhibits an excitation maximum at approximately 494 nm and an emission maximum at around 518 nm, making it compatible with standard fluorescence detection instrumentation.^[5] FAM-labeled

peptides are invaluable tools for fluorescence polarization assays, kinase assays, and cellular imaging studies.[\[6\]](#)[\[7\]](#)

This guide focuses on a specific FAM-labeled IRS-1 peptide with the following sequence:

5-FAM-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-NH₂

This sequence corresponds to amino acids 979-989 of human IRS-1 and contains the critical tyrosine (Y) residue that is a substrate for the insulin receptor kinase.

Quantitative Data

The following tables summarize the key quantitative parameters of the FAM-labeled IRS-1 peptide.

Property	Value	Reference / Note
Peptide Sequence	5-FAM-KKSRGDYMTMQIG-NH ₂	MedChemExpress
Molecular Formula	C ₈₄ H ₁₁₈ N ₂₀ O ₂₅ S ₂	MedChemExpress
Molecular Weight	1872.08 g/mol	MedChemExpress
Excitation Wavelength (λ _{ex})	~494 nm	[5]
Emission Wavelength (λ _{em})	~518 nm	[5]
Fluorescence Quantum Yield (Φ _F) of 5-FAM	~0.93 (in 0.1 M NaOH)	[8]
Binding Affinity (K _d) to Insulin Receptor Kinase	Estimated: 2-10 nM	Estimated based on similar peptide-kinase interactions [9] [10] [11] [12]

Note: The binding affinity (K_d) is an estimate based on published affinities for similar peptide substrates binding to the insulin receptor. The actual K_d may vary depending on the specific experimental conditions.

Experimental Protocols

Solid-Phase Synthesis of 5-FAM-KKSRGDYMTMQIG-NH₂

This protocol outlines the manual solid-phase synthesis of the FAM-labeled IRS-1 peptide using Fmoc chemistry.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
- 5-Carboxyfluorescein (5-FAM)
- Coupling reagents: HBTU, HOBt
- Activator base: DIPEA
- Deprotection reagent: 20% piperidine in DMF
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
- Solvents: DMF, DCM, Diethyl ether
- HPLC for purification
- Mass spectrometer for characterization

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:

- Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
- Add HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.).
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Monitor the coupling reaction using a Kaiser test.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (G, I, Q, M, T, Y, D, R, S, K, K).
- FAM Labeling:
 - After the final Fmoc deprotection, dissolve 5-FAM (2 eq.) in DMF.
 - Add HBTU (2 eq.) and DIPEA (3 eq.).
 - Add the activated FAM solution to the resin and react for 1 hour in the dark.[\[13\]](#)
- Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
- Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
- Purification: Purify the crude peptide using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Fluorescence Polarization (FP) Assay for Peptide-Kinase Binding

This protocol describes a fluorescence polarization assay to measure the binding of the FAM-labeled IRS-1 peptide to the insulin receptor kinase domain.

Materials:

- 5-FAM-KKSRGDYMTMQIG-NH₂ peptide (Tracer)

- Recombinant active insulin receptor kinase domain
- Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
- Black, low-volume 384-well microplate
- Fluorescence plate reader with polarization filters

Procedure:

- Tracer Dilution: Prepare a 2X stock solution of the FAM-labeled IRS-1 peptide at 20 nM in Assay Buffer.
- Kinase Titration: Prepare a serial dilution of the insulin receptor kinase domain in Assay Buffer, starting from a 2X concentration of 1 μ M.
- Assay Plate Preparation:
 - Add 10 μ L of each kinase dilution to the wells of the 384-well plate.
 - Add 10 μ L of Assay Buffer to control wells (for minimum polarization).
- Reaction Initiation: Add 10 μ L of the 2X FAM-labeled peptide solution to all wells. The final volume will be 20 μ L, and the final peptide concentration will be 10 nM.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Measurement: Measure the fluorescence polarization (in mP) using the plate reader with excitation at ~485 nm and emission at ~530 nm.
- Data Analysis: Plot the change in fluorescence polarization as a function of the kinase concentration and fit the data to a one-site binding model to determine the dissociation constant (K_d).

In Vitro Kinase Assay

This protocol details an in vitro kinase assay to measure the phosphorylation of the FAM-labeled IRS-1 peptide by the insulin receptor kinase.

Materials:

- 5-FAM-KKSRGDYMTMQIG-NH₂ peptide
- Recombinant active insulin receptor kinase domain
- Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
- ATP solution (10 mM)
- Stop Solution: 100 mM EDTA
- Phospho-specific antibody for pTyr(989)-IRS-1
- Secondary antibody conjugated to a reporter (e.g., HRP)
- Detection substrate (e.g., TMB for HRP)
- White or clear 96-well plate for detection

Procedure:

- Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture (final volume 50 μ L):
 - 25 μ L of 2X Kinase Assay Buffer
 - 5 μ L of 10X FAM-labeled IRS-1 peptide (final concentration 1-10 μ M)
 - 5 μ L of 10X insulin receptor kinase (final concentration 10-50 ng/reaction)
 - 10 μ L of water
- Reaction Initiation: Add 5 μ L of 10X ATP solution (final concentration 100 μ M) to initiate the reaction.

- Incubation: Incubate at 30°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 25 µL of Stop Solution.
- Detection (ELISA-based):
 - Coat a high-binding 96-well plate with a capture antibody against the FAM-labeled peptide.
 - Add the terminated kinase reaction mixture to the wells and incubate for 1 hour.
 - Wash the wells with a suitable wash buffer.
 - Add the phospho-specific primary antibody and incubate for 1 hour.
 - Wash and add the HRP-conjugated secondary antibody.
 - Wash and add the TMB substrate.
 - Measure the absorbance at 450 nm after stopping the reaction with sulfuric acid.

Cellular Imaging

This protocol provides a general method for visualizing the cellular uptake and localization of the FAM-labeled IRS-1 peptide.

Materials:

- Cell line expressing the insulin receptor (e.g., CHO-IR, HepG2)
- 5-FAM-KKSRGDYMTMQIG-NH2 peptide
- Cell culture medium
- Hoechst 33342 (for nuclear staining)
- Confocal microscope

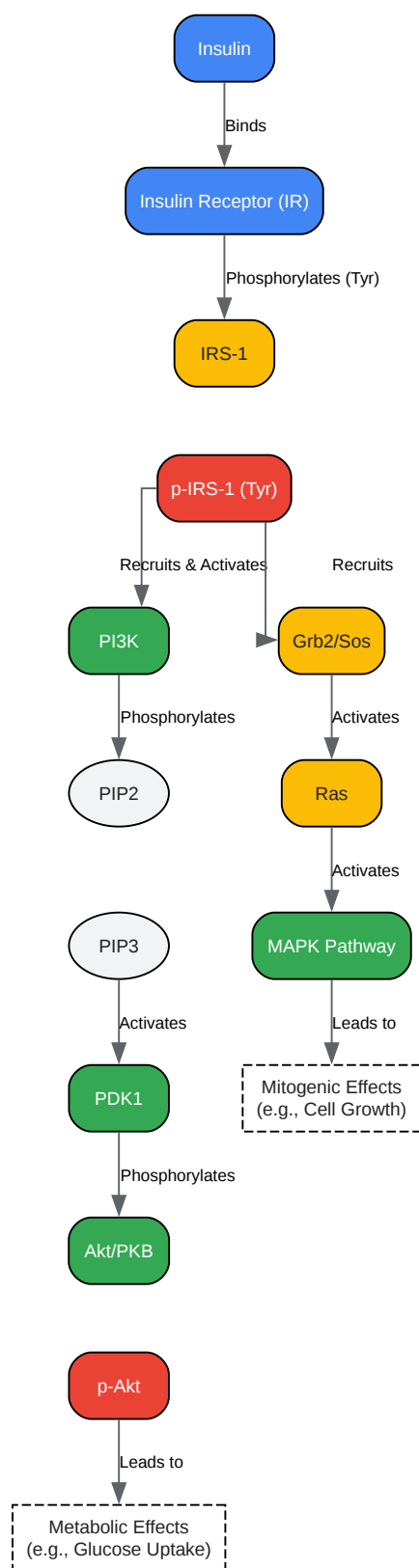
Procedure:

- **Cell Seeding:** Seed the cells on glass-bottom dishes and allow them to adhere overnight.
- **Peptide Treatment:** Treat the cells with the FAM-labeled IRS-1 peptide at a final concentration of 1-10 μ M in serum-free medium.
- **Incubation:** Incubate the cells for 1-4 hours at 37°C.
- **Nuclear Staining:** Add Hoechst 33342 to the medium for the last 15 minutes of incubation.
- **Washing:** Wash the cells three times with PBS.
- **Imaging:** Image the cells using a confocal microscope with appropriate laser lines and filters for FAM (Ex: 488 nm, Em: 500-550 nm) and Hoechst (Ex: 405 nm, Em: 430-480 nm).

Signaling Pathways and Experimental Workflows

IRS-1 Signaling Pathway

The following diagram illustrates the central role of IRS-1 in the insulin signaling cascade.

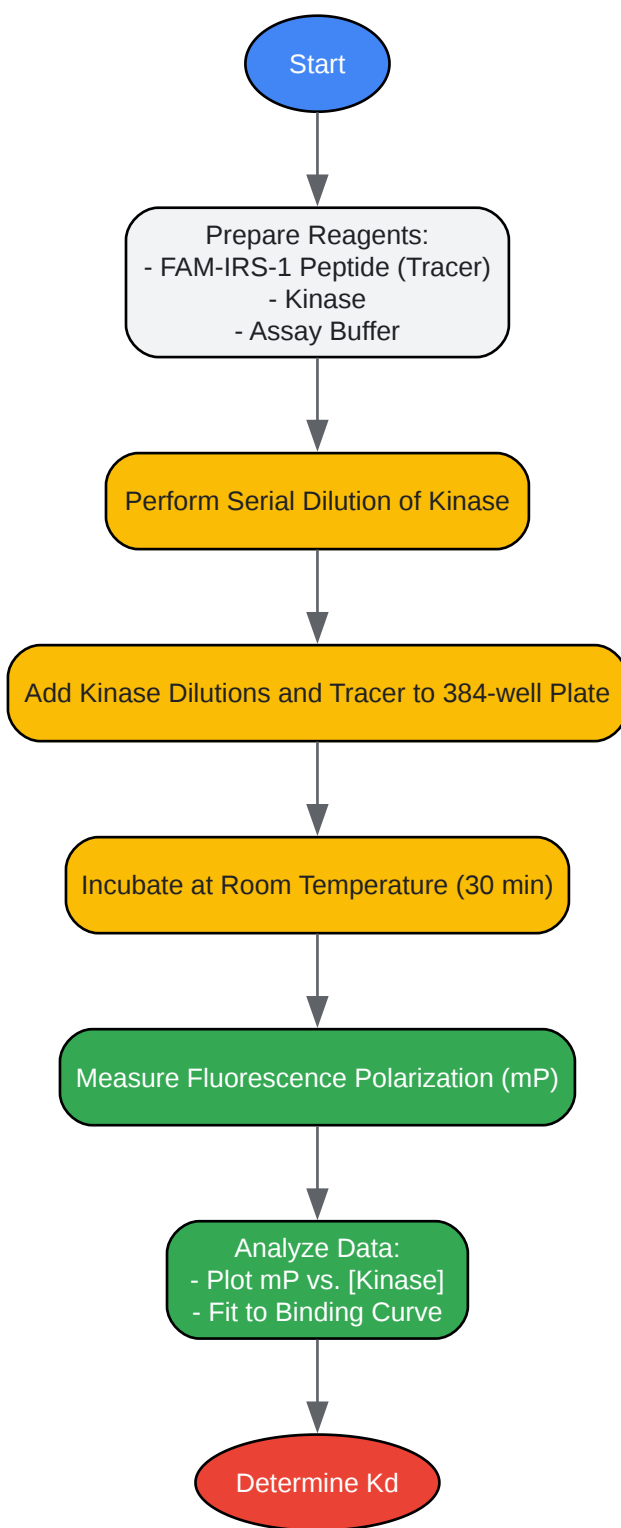


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Caption: Simplified IRS-1 signaling pathway upon insulin stimulation.

Experimental Workflow: Fluorescence Polarization Assay

The diagram below outlines the workflow for a typical fluorescence polarization experiment to determine peptide-kinase binding affinity.

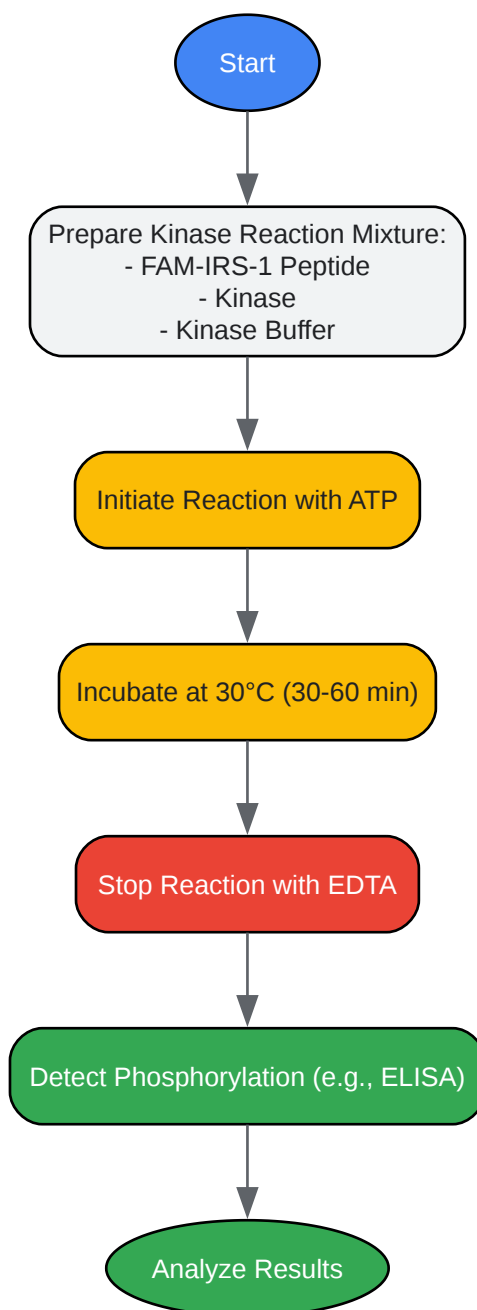


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Caption: Workflow for a fluorescence polarization binding assay.

Experimental Workflow: In Vitro Kinase Assay

This diagram illustrates the steps involved in an in vitro kinase assay to measure the phosphorylation of the FAM-labeled IRS-1 peptide.



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Caption: Workflow for an in vitro kinase assay.

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